4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine
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Overview
Description
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties
Preparation Methods
The synthesis of 4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine typically involves the functionalization of the 1,6-naphthyridine coreThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the dimethylation is achieved using dimethylamine . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: Its potential therapeutic applications include treatments for cancer, HIV, and bacterial infections.
Mechanism of Action
The mechanism of action of 4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis .
Comparison with Similar Compounds
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine can be compared with other similar compounds, such as:
1,6-naphthyridine: The parent compound, which lacks the chloro and dimethylamino groups.
4,7-dichloro-1,6-naphthyridine: Similar but without the dimethylamino group.
N,N-dimethyl-1,6-naphthyridin-5-amine: Lacks the chloro groups.
Phenoxy-aryl urea appended 1,6-naphthyridines: These compounds act as sex hormone regulatory agents.
N-arylated/chromone/acid appended 1,6-naphthyridines: These act as anti-HIV agents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H9Cl2N3 |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
4,7-dichloro-N,N-dimethyl-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)10-9-6(11)3-4-13-7(9)5-8(12)14-10/h3-5H,1-2H3 |
InChI Key |
OPAGANTZQCPUCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC2=NC=CC(=C21)Cl)Cl |
Origin of Product |
United States |
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